molecular formula C5H2BrClFNO2S B14866951 2-Bromo-6-fluoropyridine-4-sulfonyl chloride

2-Bromo-6-fluoropyridine-4-sulfonyl chloride

Cat. No.: B14866951
M. Wt: 274.50 g/mol
InChI Key: PUULASQNXIOJRM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.50 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-6-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Bromo-6-fluoropyridine-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoropyridine-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity makes it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 5-Bromo-2-fluoropyrimidine
  • 2-Bromo-6-chloropyridine
  • 2-Fluoropyridine

Uniqueness

2-Bromo-6-fluoropyridine-4-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms along with the sulfonyl chloride group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H2BrClFNO2S

Molecular Weight

274.50 g/mol

IUPAC Name

2-bromo-6-fluoropyridine-4-sulfonyl chloride

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(7,10)11)2-5(8)9-4/h1-2H

InChI Key

PUULASQNXIOJRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Br)S(=O)(=O)Cl

Origin of Product

United States

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